molecular formula C20H20FN3O4 B11396798 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide

Cat. No.: B11396798
M. Wt: 385.4 g/mol
InChI Key: BNOOIUGRBLKPKF-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide typically involves a multi-step process One common method starts with the preparation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthetic process is crucial for large-scale production, and process optimization is often carried out to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the 1,2,4-oxadiazole ring and the aromatic groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its psychoactive properties.

    3,4-Dimethoxyphenylpropionic acid:

Uniqueness

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct biological activities. The combination of the 3,4-dimethoxyphenyl and 2-fluorophenyl groups further enhances its chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide

InChI

InChI=1S/C20H20FN3O4/c1-26-16-11-10-13(12-17(16)27-2)20-23-19(28-24-20)9-5-8-18(25)22-15-7-4-3-6-14(15)21/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25)

InChI Key

BNOOIUGRBLKPKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3F)OC

Origin of Product

United States

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